molecular formula C19H23NO B403063 4-tert-butyl-N-(2-phenylethyl)benzamide

4-tert-butyl-N-(2-phenylethyl)benzamide

Cat. No.: B403063
M. Wt: 281.4g/mol
InChI Key: BRWOQCXXKVWYTL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-phenylethyl)benzamide (CAS 324546-94-3) is an organic compound with the molecular formula C 19 H 23 NO and a molecular weight of 281.39 g/mol . This benzamide derivative is characterized by a 4-tert-butylbenzamide group linked via an amide bond to a 2-phenylethylamine moiety . Benzamide compounds are a significant class in medicinal and agrochemical research due to their diverse biological activities. Structurally, the amide group is a key pharmacophore that can facilitate hydrogen bonding with biological targets . Scientific literature indicates that substituted benzamides are frequently explored as core structures in the synthesis of novel compounds for various applications. For instance, research into tert-butyl-containing benzamide analogues has demonstrated potential in anti-inflammatory studies . Furthermore, benzamide scaffolds are widely investigated in the development of new pesticidal agents, exhibiting fungicidal and larvicidal activities . The specific substitution pattern on the benzamide core, such as the tert-butyl group in this compound, can be critical for modulating the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with biological systems and its overall research value . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any human or veterinary use.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4g/mol

IUPAC Name

4-tert-butyl-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H23NO/c1-19(2,3)17-11-9-16(10-12-17)18(21)20-14-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,20,21)

InChI Key

BRWOQCXXKVWYTL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2

Pictograms

Environmental Hazard

solubility

0.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Substituent Variations on the Benzamide Ring

4-tert-butyl-N-(4-methoxyphenyl)benzamide ()
  • Structure : Methoxy group replaces the 2-phenylethyl side chain.
  • Applications: Not explicitly stated, but methoxy groups are common in pharmaceuticals for modulating solubility and metabolic pathways.
4-tert-butyl-N-(4-ethoxyphenyl)benzamide ()
  • Structure : Ethoxy group instead of methoxy.
  • Properties : Larger alkoxy substituent increases steric hindrance and lipophilicity compared to the methoxy analog.
Compound Substituent Molecular Weight (g/mol) Key Feature
4-tert-butyl-N-(2-phenylethyl)benzamide 2-phenylethyl 304.39 Flexible side chain, psychoactive analogs
4-tert-butyl-N-(4-methoxyphenyl)benzamide 4-methoxyphenyl 297.38 Electron-rich aromatic ring
4-tert-butyl-N-(4-ethoxyphenyl)benzamide 4-ethoxyphenyl 311.41 Enhanced lipophilicity

Modifications to the Side Chain

N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]benzamide ()
  • Structure : Piperidinyl group replaces the amide-linked 2-phenylethyl chain.
  • The piperidine ring introduces conformational constraints, affecting receptor binding .
2-hydroxy-N-(2-phenylethyl)benzamide ()
  • Structure : Hydroxyl group replaces the tert-butyl group.
  • Properties : Demonstrated strong tyrosinase inhibition (−7.9 kcal/mol binding affinity), outperforming the standard Kojic acid (−5.6 kcal/mol). The hydroxyl group enables hydrogen bonding with enzymatic targets .

Heterocyclic Modifications

4-tert-butyl-N-{2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]ethyl}benzamide ()
  • Structure : Incorporates a benzimidazole ring.
  • Properties : Benzimidazole enhances interactions with enzymes or receptors through hydrogen bonding and aromatic stacking.
4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide ()
  • Structure : Thiadiazole ring replaces the phenylethyl group.
  • Properties : Thiadiazole is a bioisostere for carboxyl or amide groups, improving metabolic stability .

Key Trends and Implications

Receptor Specificity: Flexible side chains (e.g., 2-phenylethyl) are associated with psychoactive properties (e.g., fentanyl analogs), while rigid heterocycles (e.g., quinoline) favor antifungal activity .

Electron-Donating Substituents : Methoxy and hydroxy groups improve binding to enzymatic targets like tyrosinase .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-tert-butyl-N-(2-phenylethyl)benzamide, and how can yield be optimized?

  • Methodology : The synthesis typically involves coupling 4-tert-butylbenzoic acid with 2-phenylethylamine via an amide bond formation. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCl/HOBt in dichloromethane (DCM) under nitrogen atmosphere .
  • Optimizing reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side products .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity .
    • Yield Optimization : Use anhydrous solvents, controlled dropwise addition of reagents, and inert gas purging to prevent hydrolysis or oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., tert-butyl group at ~1.3 ppm in 1^1H NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 324.2) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm .
  • Melting Point : Reported range 148–150°C .

Q. What biological activities have been reported for structurally related benzamides?

  • Key Activities :

ActivityMechanism/ModelReference Compound
AnticancerApoptosis induction in HeLa cells4-tert-butyl-N-(quinolin-8-yl)benzamide
NeuroprotectiveInhibition of Aβ42 aggregation in vitroBenzofuran derivatives
Anti-inflammatoryCOX-2 inhibition (IC50 ~2.5 µM)N-(4-chlorobenzoyl)benzamide
  • Relevance : These activities suggest potential pathways for testing this compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the neuroprotective efficacy of this compound?

  • Strategy :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the benzamide ring to enhance binding to amyloid-beta aggregates .
  • Side Chain Optimization : Replace the phenethyl group with heterocyclic moieties (e.g., pyridinyl) to improve blood-brain barrier permeability .
    • Experimental Design :
  • In vitro Assays : Thioflavin T assay for Aβ42 aggregation inhibition .
  • Molecular Docking : Compare binding affinities to Aβ42 protofibrils using AutoDock Vina .

Q. How can conflicting data on solubility and bioavailability be resolved?

  • Data Contradictions :

  • Solubility : Reported as <0.1 mg/mL in water but >10 mg/mL in DMSO .
    • Resolution Methods :
  • Co-solvent Systems : Test solubility in PEG-400/water mixtures for in vivo formulations .
  • Prodrug Synthesis : Introduce phosphate esters to enhance aqueous solubility .

Q. What crystallographic data are available for this compound, and how can they inform formulation studies?

  • Crystal Structure :

  • Space Group : P21/c, monoclinic system with Z = 8 .
  • Key Interactions : Hydrogen bonds between amide NH and carbonyl groups stabilize the lattice .
    • Formulation Insights :
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify stable crystalline forms .
  • Excipient Compatibility : Test with lactose or microcrystalline cellulose for tablet stability .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term storage?

  • Degradation Pathways : Hydrolysis of the amide bond under humid conditions .
  • Stabilization Methods :

  • Packaging : Store under argon in amber glass vials at −20°C .
  • Lyophilization : Prepare as a lyophilized powder with trehalose as a cryoprotectant .

Q. How can in silico tools predict metabolic pathways for this compound?

  • Tools :

  • SwissADME : Predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation) .
  • MetaSite : Identify probable sites of glucuronidation (e.g., benzamide NH) .
    • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

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